molecular formula C5Cl5F7 B14299546 1,1,1,2,2-Pentachloro-3,3,4,4,5,5,5-heptafluoropentane CAS No. 116046-22-1

1,1,1,2,2-Pentachloro-3,3,4,4,5,5,5-heptafluoropentane

Cat. No.: B14299546
CAS No.: 116046-22-1
M. Wt: 370.3 g/mol
InChI Key: BCMZUOGMRHEUAA-UHFFFAOYSA-N
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Description

1,1,1,2,2-Pentachloro-3,3,4,4,5,5,5-heptafluoropentane is a halogenated organic compound characterized by its unique structure, which includes multiple chlorine and fluorine atoms

Preparation Methods

The synthesis of 1,1,1,2,2-Pentachloro-3,3,4,4,5,5,5-heptafluoropentane typically involves halogenation reactions. The process begins with a suitable hydrocarbon precursor, which undergoes successive chlorination and fluorination steps. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to achieve the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1,1,1,2,2-Pentachloro-3,3,4,4,5,5,5-heptafluoropentane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state products.

    Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in less halogenated derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1,1,1,2,2-Pentachloro-3,3,4,4,5,5,5-heptafluoropentane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding halogenated compound interactions with biological systems.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in drug design and development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1,1,2,2-Pentachloro-3,3,4,4,5,5,5-heptafluoropentane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect various biochemical pathways, leading to specific biological effects. The compound’s high electronegativity and steric hindrance play crucial roles in its reactivity and selectivity.

Comparison with Similar Compounds

1,1,1,2,2-Pentachloro-3,3,4,4,5,5,5-heptafluoropentane can be compared with other halogenated compounds, such as:

  • 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane
  • 1,1,2,2,3-Pentachloro-1-fluoropropane
  • 3,3’,4,4’,5-Pentachloro-1,1’-biphenyl

These compounds share similar halogenation patterns but differ in their carbon chain length and the number of halogen atoms. The uniqueness of this compound lies in its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties.

Properties

CAS No.

116046-22-1

Molecular Formula

C5Cl5F7

Molecular Weight

370.3 g/mol

IUPAC Name

1,1,1,2,2-pentachloro-3,3,4,4,5,5,5-heptafluoropentane

InChI

InChI=1S/C5Cl5F7/c6-1(7,4(8,9)10)2(11,12)3(13,14)5(15,16)17

InChI Key

BCMZUOGMRHEUAA-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)F)(F)F)(C(C(Cl)(Cl)Cl)(Cl)Cl)(F)F

Origin of Product

United States

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